
Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromine atom, a chlorophenyl group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiourea to form 4-(4-chlorophenyl)-1,3-thiazole-2-amine. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position. Finally, the carboxylate ester group is introduced through esterification with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Substitution: Formation of 2-azido, 2-thio, or 2-alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or diols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and chlorophenyl groups can enhance its binding affinity and specificity for these targets. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate: Lacks the chlorophenyl group, which may affect its biological activity and chemical reactivity.
Ethyl 2-chloro-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate: Substitution of bromine with chlorine can alter its reactivity and interaction with biological targets.
Methyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate: The methyl ester may have different solubility and reactivity compared to the ethyl ester.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug discovery.
Eigenschaften
Molekularformel |
C12H9BrClNO2S |
|---|---|
Molekulargewicht |
346.63 g/mol |
IUPAC-Name |
ethyl 2-bromo-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H9BrClNO2S/c1-2-17-11(16)10-9(15-12(13)18-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
WZCJTQKTWNBMCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)
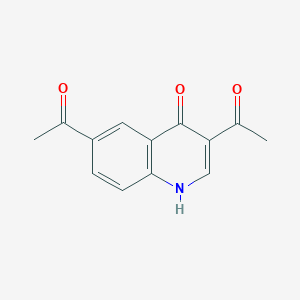



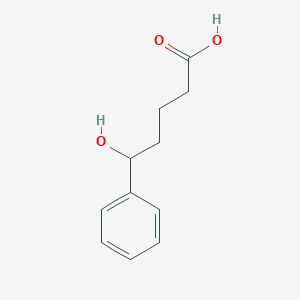
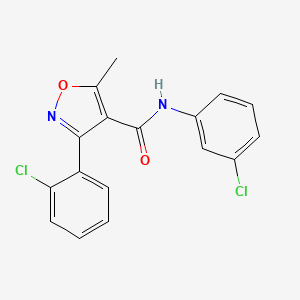
![5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)
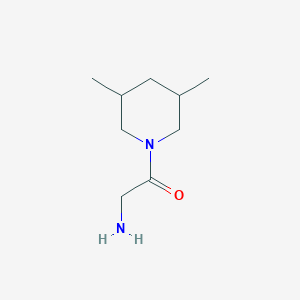
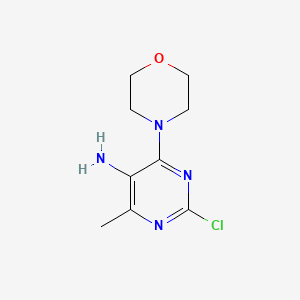
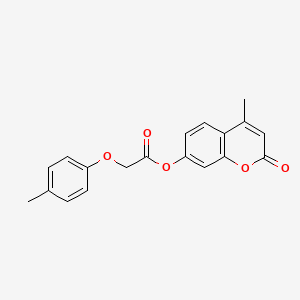
![2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12120752.png)
![6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120755.png)
